Chlorthiophos sulfone

Übersicht

Beschreibung

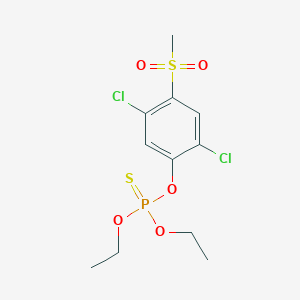

Chlorthiophos sulfone is an analytical standard and reference material . It is also known as Thiophosphoric acid O- [2,5-dichloro-4- (methylsulfonyl)phenyl] O,O-diethyl ester .

Molecular Structure Analysis

The molecular formula of this compound is C11H15Cl2O5PS2 . The SMILES string representation is ClC1=C(OP(OCC)(OCC)=S)C=C(Cl)C(S(=O)©=O)=C1 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, sulfones are known to participate in various chemical processes. They can display electrophilic, nucleophilic, or even radical character depending on the reaction conditions .Physical And Chemical Properties Analysis

This compound is a crystalline substance that is colorless . It has a melting range of 72 - 76 °C . Other physical and chemical properties such as density, boiling point, and solubility in water are not available .Wissenschaftliche Forschungsanwendungen

Electronic Transport in Poly(Azomethine Sulfone)s

A study by Rusu et al. (2007) explored the electronic transport mechanisms in thin films of poly(azomethine sulfone)s. These polymers were prepared by reacting bis(4-chlorophenyl)sulfone with bisphenols and exhibited typical semiconducting properties. The research provided insights into the correlations between these properties and the chemical structures of the polymers.

Oxidation of Organophosphate Pesticides

Kamel et al. (2009) investigated the oxidation of organophosphate pesticides in chlorinated water, including the formation of stable sulfone oxons from compounds like phorate and disulfoton (Kamel et al., 2009). This research is crucial for understanding the chemical transformations that these pesticides undergo during water treatment processes.

Biomonitoring of Organophosphorus Pesticides

Barr and Angerer (2006) presented an overview of biomonitoring data for organophosphorus pesticides, such as chlorpyrifos and malathion. They highlighted the complexities in interpreting these data due to the potential overestimation of exposure from environmental degradates (Barr & Angerer, 2006).

Effects on Sulfate Assimilation and Elemental Composition in Plants

A study by Parween et al. (2016) explored the impact of chlorpyrifos on sulfate assimilation and macro elemental composition in mung bean plants. They found significant changes in sulfur-containing amino acids and other elements, suggesting the effects of chlorpyrifos on plant metabolism (Parween et al., 2016).

NMR Characteristics and Reactivity of Phosphorothiolate Sulfoxides and Sulfones

Wu, Toia, and Casida (1992) detailed the NMR characteristics and reactivity of phosphorothiolate sulfoxides and sulfones, which are relevant in the study of pesticide bioactivation and degradation (Wu, Toia, & Casida, 1992).

Protective Effects of Amifostine and its Analogues

Bhattacharya et al. (2001) researched the protective effects of amifostine and its analogues against sulfur mustard toxicity, highlighting the potential therapeutic applications of these compounds (Bhattacharya et al., 2001).

Safety of Perfluorooctane Sulfonate Alternatives

Chu et al. (2019) studied the safety of perfluorooctane sulfonate alternatives in relation to reproductive toxicants, providing critical insights into their impact on human health (Chu et al., 2019).

Zukünftige Richtungen

While specific future directions for Chlorthiophos sulfone are not mentioned in the search results, there is ongoing research in the field of sulfone synthesis. This includes the development of more sustainable methods and the exploration of new procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide .

Eigenschaften

IUPAC Name |

(2,5-dichloro-4-methylsulfonylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O5PS2/c1-4-16-19(20,17-5-2)18-10-6-9(13)11(7-8(10)12)21(3,14)15/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRACNRRCIRJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948807 | |

| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25900-20-3 | |

| Record name | Chlorthiophos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025900203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2,5-Dichloro-4-(methanesulfonyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

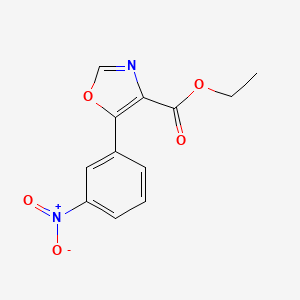

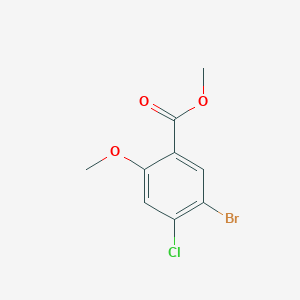

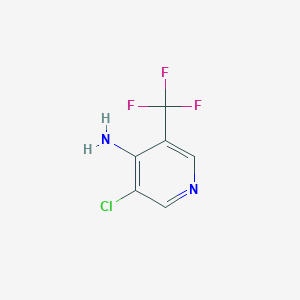

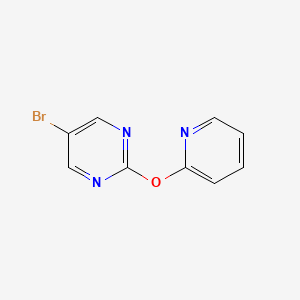

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)

![5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604448.png)